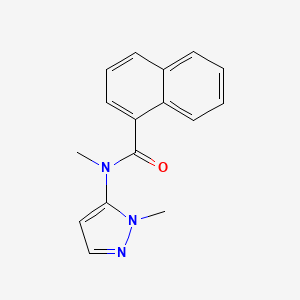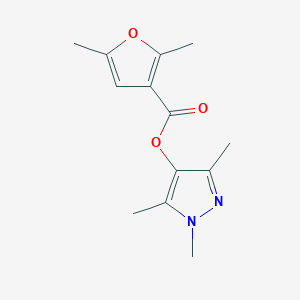![molecular formula C14H18N2 B7592521 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its biological and pharmacological properties.
作用機序
The mechanism of action of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile involves its binding to specific receptors in the brain and central nervous system. This compound acts as a modulator of the neurotransmitter system, affecting the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation of neurotransmitter activity results in the therapeutic effects observed in scientific research studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile have been extensively studied in scientific research. This compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved cognitive function and mood. It has also been shown to have anti-inflammatory and analgesic effects, reducing pain and inflammation in the body.
実験室実験の利点と制限
The advantages of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile in lab experiments include its high potency and specificity for specific receptors in the brain and central nervous system. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in scientific research studies.
The limitations of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile in lab experiments include its high cost and limited availability. This compound is also highly sensitive to degradation and requires careful handling and storage to maintain its potency and purity.
将来の方向性
There are several future directions for scientific research on 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile. These include further studies on its potential therapeutic applications in neurological disorders such as Parkinson's disease and depression. There is also a need for more research on the safety and toxicity of this compound, particularly in long-term use. Additionally, research on the development of new synthetic methods for the production of this compound could lead to increased availability and lower costs.
合成法
The synthesis of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile involves the reaction of 2,3-dimethylphenylacetonitrile with pyrrolidine in the presence of a catalyst such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain a pure compound.
科学的研究の応用
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile has been studied for its potential therapeutic applications in various scientific research studies. This compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
2-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-11-5-3-6-13(12(11)2)14-7-4-9-16(14)10-8-15/h3,5-6,14H,4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNLEJHWCHCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)

![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)



![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)

![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)